Product packaging for (R)-1-Methyl-2-(trifluoromethyl)piperazine(Cat. No.:)

(R)-1-Methyl-2-(trifluoromethyl)piperazine

Cat. No.: B8245655
M. Wt: 168.16 g/mol
InChI Key: IMDMQCDCHLUNHO-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Methyl-2-(trifluoromethyl)piperazine (: 2166118-46-1) is a chiral piperazine derivative of high interest in pharmaceutical research and development. This compound features a trifluoromethyl group at the 2-position of the piperazine ring, a structural motif known to significantly influence the physicochemical properties of molecules, often improving metabolic stability, membrane permeability, and binding affinity . The piperazine scaffold is a privileged structure in medicinal chemistry and is frequently found in a wide range of bioactive molecules and FDA-approved drugs . Piperazine-containing compounds are commonly investigated as kinase inhibitors, receptor modulators, and in treatments for conditions such as cancer, major depressive disorder, and schizophrenia . The specific stereochemistry of the (R)-enantiomer makes this compound a critical chiral building block or intermediate for the synthesis of novel active compounds, particularly in the creation of selective receptor agonists or antagonists. Specifications: • CAS Number: 2166118-46-1 • Molecular Formula: C 6 H 11 F 3 N 2 • Molecular Weight: 168.16 g/mol • Purity: ≥98% • Storage: Store at 2-8°C Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F3N2 B8245655 (R)-1-Methyl-2-(trifluoromethyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-methyl-2-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c1-11-3-2-10-4-5(11)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDMQCDCHLUNHO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCNC[C@@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Chiral Trifluoromethyl Piperazines

Asymmetric Synthesis Approaches to (R)-1-Methyl-2-(trifluoromethyl)piperazine and Related Chiral Piperazine (B1678402) Analogs

The asymmetric synthesis of chiral piperazines is a focal point in medicinal and organic chemistry. rsc.org For trifluoromethylated analogs, strategies must overcome the electronic effects of the CF₃ group while establishing a defined stereocenter. Methodologies generally fall into several categories, including diastereoselective strategies employing chiral auxiliaries, enantioselective catalytic methods, and syntheses starting from the chiral pool.

Diastereoselective approaches are a cornerstone of asymmetric synthesis, where a chiral element on the substrate directs the formation of a new stereocenter. In the context of trifluoromethylated piperazines, this often involves the stereoselective addition of a trifluoromethyl nucleophile to a chiral imine or a related intermediate.

The nucleophilic addition of a trifluoromethyl group is a direct method for constructing the C-CF₃ bond. Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is one of the most widely used reagents for this purpose. sigmaaldrich.comsemanticscholar.org Its application to chiral imine intermediates is a key strategy for preparing enantiomerically pure trifluoromethylated piperazines. nih.gov

A pivotal study demonstrated the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to homochiral α-amino sulfinylimines. nih.govrsc.org This reaction serves as the key step in accessing stereochemically defined trifluoromethylated piperazines. The process involves the reaction of TMSCF₃ with a chiral sulfinylimine, where the stereochemistry is directed by a chiral auxiliary attached to the imine nitrogen. The reaction of cyclic imines with the Ruppert-Prakash reagent under acidic conditions has been shown to be an effective method for producing α-trifluoromethyl derivatives of nitrogen heterocycles. researchgate.net

ReagentIntermediateKey FeaturesOutcome
TMSCF₃ (Ruppert-Prakash Reagent) Chiral α-amino sulfinylimineNucleophilic addition of "CF₃⁻"High diastereoselectivity in forming the C-CF₃ bond. nih.gov
TMSCF₃ Cyclic Imines (activated)Acid-catalyzed trifluoromethylationFacile approach to α-trifluoromethylated N-heterocycles. researchgate.net

This table summarizes the application of nucleophilic trifluoromethyl reagents in the synthesis of chiral piperazine precursors.

Chiral auxiliaries are instrumental in diastereoselective synthesis. Ellman's auxiliary, enantiopure tert-butanesulfinamide, is a versatile and powerful tool for the asymmetric synthesis of chiral amines. sigmaaldrich.comosi.lv It readily condenses with aldehydes and ketones to form N-sulfinyl imines. The sulfinyl group then acts as a potent chiral directing group, controlling the facial selectivity of nucleophilic additions to the imine C=N bond. sigmaaldrich.com

In the synthesis of chiral 2-phenyl-3-(trifluoromethyl)piperazines, an α-amino sulfinylimine bearing Ellman's auxiliary was used as the key chiral intermediate. nih.gov The addition of TMSCF₃ to this substrate proceeded with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. After the addition, the auxiliary can be cleaved under mild acidic conditions to reveal the free amine, which can then be further manipulated to form the piperazine ring. sigmaaldrich.com This strategy allows for the reliable synthesis of both cis and trans diastereomers of the desired piperazine by selecting the appropriate enantiomer of the chiral auxiliary and other reagents. nih.govrsc.org

Chiral AuxiliaryIntermediateRoleAdvantage
Ellman's Auxiliary (tert-butanesulfinamide) N-tert-butanesulfinyl imineDirects nucleophilic attack on the imine carbon. sigmaaldrich.comHigh diastereoselectivity, robust chemistry, and mild removal conditions. nih.govsigmaaldrich.com

This table highlights the role of Ellman's auxiliary in controlling stereochemistry during the synthesis of chiral piperazines.

While diastereoselective methods are effective, enantioselective catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate a chiral product from an achiral substrate. Several catalytic strategies have been developed for the synthesis of chiral piperazines and their precursors.

One notable method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.govcaltech.edu Another approach involves the iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3] cycloaddition of imines. acs.orgnih.gov Furthermore, catalytic reductive cyclization of dioximes derived from primary amines provides a route to substituted piperazines. nih.gov These methods provide access to complex C-substituted piperazines with high levels of stereocontrol, although their application to trifluoromethylated targets may require specific adaptation.

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like amino acids and carbohydrates that can be used as starting materials in asymmetric synthesis. This approach incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for a de novo asymmetric induction step.

For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from (R)-(−)-phenylglycinol, which serves as the chiral source. rsc.org Similarly, (S)-amino acids can be used to construct homochiral cis-2,5-disubstituted piperazines. The synthesis involves the regioselective ring-opening of a chiral aziridine (B145994) derived from an amino acid, followed by intramolecular cyclization. rsc.org This strategy is highly effective for building the core piperazine scaffold with defined stereochemistry at one or more positions, which can then be further elaborated to introduce the trifluoromethyl group.

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, often with a high degree of stereocontrol. If the linear precursor contains stereocenters, the cyclization can proceed diastereoselectively to form the final ring system.

In the synthesis of chiral piperazines, a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been employed as a key step. rsc.org This reaction creates 2,6-disubstituted piperazines from an aminoalkene precursor synthesized from a homochiral cyclic sulfamidate. Another example is the intramolecular Mitsunobu cyclization of a protected diamino-alcohol, derived from a chiral aziridine, to furnish enantiopure cis-2,5-disubstituted piperazines. rsc.org These cyclization reactions are critical for translating the stereochemical information from the acyclic precursor to the final heterocyclic product.

Diastereoselective Synthesis Strategies

Advanced Fluorination Strategies for Precise Trifluoromethyl Group Introduction

The introduction of a trifluoromethyl group onto a piperazine scaffold can be accomplished through two primary strategies: direct trifluoromethylation of a pre-formed ring or the use of building blocks that already contain the CF3 group.

Direct trifluoromethylation involves the introduction of the CF3 group onto the piperazine core or its immediate precursor. This can be achieved using nucleophilic, electrophilic, or radical trifluoromethylating agents. A significant challenge in this approach is achieving high stereoselectivity at the C2 position.

One prominent method involves the diastereoselective nucleophilic addition of a trifluoromethyl source to a chiral α-amino sulfinylimine. researchgate.netrsc.org The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) is a commonly employed nucleophilic trifluoromethylating agent in this context. rsc.org The reaction's stereochemical outcome is directed by a chiral auxiliary, such as Ellman's auxiliary, which is later removed to yield the chiral trifluoromethylated amine, a key intermediate for cyclization into the desired piperazine. rsc.org

Transition metal catalysis offers another powerful tool for asymmetric fluorination and trifluoromethylation. nih.gov Catalytic systems based on metals like nickel, copper, and palladium, combined with chiral ligands such as BINAP or bis(oxazolines), can facilitate the enantioselective introduction of fluorine-containing groups. nih.gov These methods often involve the formation of a metal-enolate complex within a rigid chiral environment, which directs the attack of the fluorinating agent. nih.govacs.org

Reagent/MethodTypeDescriptionKey Features
Ruppert-Prakash Reagent (TMSCF₃) NucleophilicAdds a CF₃ group to electrophiles like imines and carbonyls. Often used with a fluoride (B91410) initiator.Widely used; effective for diastereoselective additions to chiral precursors. rsc.org
Electrophilic Reagents (e.g., NFSI) ElectrophilicDelivers an "F+" equivalent to a nucleophilic carbon center (e.g., an enolate).Used in metal-catalyzed or organocatalyzed asymmetric fluorinations. nih.govmdpi.com
Copper-catalyzed Radical Aminotrifluoromethylation RadicalA one-step method to form C-CF₃ and C-N bonds across an alkene, potentially leading to aziridine precursors.Provides access to complex chiral CF₃-containing building blocks. rsc.org
Palladium-catalyzed Asymmetric Lithiation NucleophilicInvolves the stereoselective deprotonation of an N-Boc piperazine followed by trapping with an electrophile.Enables direct functionalization of the piperazine ring with high enantioselectivity. nih.gov

An alternative and often more straightforward approach involves constructing the piperazine ring using precursors that already contain the trifluoromethyl group. This strategy circumvents the challenges associated with the direct and stereoselective introduction of the CF3 group onto a complex molecule.

A common application of this method is the reaction of a suitably protected piperazine with a pre-fluorinated aromatic or heteroaromatic compound via nucleophilic aromatic substitution (SNAr). For instance, reacting piperazine with a compound like 2-chloro-6-(trifluoromethyl)pyridine (B1580974) readily forms a trifluoromethyl-substituted piperazine derivative. This approach is particularly useful for synthesizing N-aryl or N-heteroaryl piperazines. frontiersin.org

The synthesis can also start from smaller, versatile fluorinated molecules. For example, building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate can undergo cyclocondensation reactions to form various trifluoromethyl-containing heterocyclic systems, including precursors to piperazines. nih.gov This "chiral pool" approach, starting from readily available chiral and pre-fluorinated materials, is a cornerstone of efficient drug discovery. nih.gov

Pre-fluorinated Building BlockSynthetic ApplicationResulting Structure
2-Chloro-6-(trifluoromethyl)pyridine Nucleophilic aromatic substitution with piperazine. 1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine
Ethyl 4,4,4-trifluoro-3-oxobutanoate Cyclocondensation reactions to form heterocyclic cores. nih.govPrecursors for trifluoromethyl-substituted pyridones and other heterocycles.
(R)-2-(Trifluoromethyl)piperazine Direct N-methylation.This compound
1-Bis(4-fluorophenyl)methyl piperazine Nucleophilic substitution with halogenated compounds. ossila.comN-substituted fluorinated benzhydrylpiperazines.

Optimization of Synthetic Pathways for Enhanced Stereospecificity and Scalability in Academic Research

The development of synthetic routes that are not only stereospecific but also practical and scalable is a critical goal in academic and industrial research. For chiral molecules like this compound, this involves optimizing reaction conditions to maximize enantiomeric excess (ee), chemical yield, and operational simplicity. The piperazine ring is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, which drives the demand for efficient and asymmetric syntheses of its carbon-substituted derivatives. rsc.org

Achieving an enantiopure final product requires a robust strategy for establishing the chiral center. Several effective protocols have been developed.

One highly effective method is the asymmetric lithiation-trapping of an N-Boc protected piperazine. nih.gov This technique uses a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to direct the deprotonation at one of the enantiotopic α-protons. The resulting configurationally stable α-lithiated intermediate can then be trapped with an electrophile. Subsequent functionalization, such as trifluoromethylation, and removal of protecting groups yields the enantiopure α-substituted piperazine. nih.govresearchgate.net

Another powerful strategy relies on the functionalization of a chiral precursor. A practical route to this compound would involve the synthesis of the key intermediate, enantiopure (R)-N-Boc-2-(trifluoromethyl)piperazine. This can be achieved through methods like the aza-Michael addition of a chiral auxiliary to 3,3,3-trifluoro-1-nitropropene, followed by cyclization. researchgate.net Once the enantiopure piperazine core is secured, the final methylation step is typically a straightforward and high-yielding reaction (e.g., reductive amination with formaldehyde (B43269) or alkylation with methyl iodide) to afford the target compound.

The development of such practical and reproducible protocols is essential for exploring the structure-activity relationships of new chemical entities and for providing a scalable route for further preclinical and clinical development. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R 1 Methyl 2 Trifluoromethyl Piperazine Derivatives

Analysis of Positional and Substituent Effects on Biological Activity

Influence of N-Substituents on Receptor Affinity, Selectivity, and Pharmacological Profiles

The nitrogen atoms of the piperazine (B1678402) ring are common points for chemical modification aimed at optimizing a compound's interaction with biological targets and improving its pharmacokinetic properties. nih.gov Slight modifications to the substitution pattern on the piperazine nucleus can lead to recognizable differences in the medicinal potential of the resulting molecules. nih.gov The N-1 methyl group in the parent compound already establishes a specific baseline profile. Further substitution at the N-4 position is a key strategy in modulating the activity of piperazine derivatives.

For instance, in a series of unfused heterobiaryls acting as 5-HT7 receptor ligands, the 4-methylpiperazin-1-yl group was identified as a crucial component for binding affinity. nih.gov While direct SAR studies on a series of N-4 substituted (R)-1-Methyl-2-(trifluoromethyl)piperazine derivatives with corresponding biological data are not extensively available in the reviewed literature, the synthesis of derivatives such as (R)-1-((6-methoxypyridin-3-yl)methyl)-2-(trifluoromethyl)piperazine has been documented in patent literature, indicating the exploration of this position for creating novel chemical entities. google.com The specific impact of these N-4 substituents on the receptor affinity and selectivity profile of the this compound core would depend on the size, electronics, and hydrogen bonding capacity of the introduced group, which dictates its interaction with the specific binding pocket of a target protein. nih.gov

Impact of Substitution Patterns at Carbon Atoms of the Piperazine Ring (e.g., C-2) on Activity

Substitution at the carbon atoms of the piperazine ring, particularly at the C-2 position adjacent to a nitrogen atom, can have a profound effect on biological activity. This is often due to steric interactions within the receptor binding site and the influence on the conformational preference of the piperazine ring.

In a study focused on developing inhibitors for the RIOK2 enzyme, researchers systematically explored substitutions at the C-2 position of a piperazine moiety within a complex heterocyclic scaffold. acs.org While the parent compound in that study was not N-methylated, the findings provide valuable insight into the steric and stereochemical tolerance at the C-2 position. The introduction of an (R)-methyl group at the C-2 position led to a 4.5-fold decrease in binding affinity compared to the unsubstituted piperazine analog. acs.org Conversely, the corresponding (S)-methyl enantiomer resulted in improved potency. acs.org Increasing the steric bulk of the substituent at C-2 with ethyl, isopropyl, or cyclopropyl (B3062369) groups led to a further 2- to 3-fold decrease in RIOK2 binding affinity. acs.org This suggests that the binding pocket has limited space around the C-2 position and that specific stereochemistry is preferred for optimal interaction. It was hypothesized that substituents on the piperazine ring might create steric clashes that affect a key hydrogen bond interaction, thereby reducing binding affinity. acs.org

Table 1: Influence of C-2 Substitution on RIOK2 Binding Affinity
CompoundC-2 SubstituentStereochemistryRIOK2 Binding Affinity (Kd, nM)
Parent (unsubstituted)-HN/A22
Derivative 1-CH₃(R)100
Derivative 2-CH₃(S)38
Derivative 3-CH₂CH₃N/A73
Derivative 4-CH(CH₃)₂N/A130
Derivative 5-cyclopropylN/A96

Data sourced from a study on RIOK2 inhibitors with a piperazine moiety, illustrating the effect of C-2 substitution. acs.org The parent compound is a complex heterocyclic molecule containing an unsubstituted piperazine ring.

Significance of Trifluoromethyl Group Position on Molecular Interactions

The trifluoromethyl (CF₃) group is a common substituent in medicinal chemistry due to its unique properties. It is strongly electron-withdrawing, metabolically stable, and can significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability. frontiersin.org The CF₃ group can also participate in specific molecular interactions, such as dipole-dipole and hydrophobic interactions, which can improve binding affinity to a target receptor. frontiersin.org

Stereochemical Determinants in SAR

The introduction of a substituent at the C-2 position of the piperazine ring creates a stereocenter, meaning the compound can exist as different enantiomers. The three-dimensional arrangement of atoms is a critical determinant of biological activity, as molecular recognition by chiral biological macromolecules like receptors and enzymes is often highly stereoselective.

Investigation of Enantiomeric Selectivity in Molecular Recognition and Biological Efficacy

Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This enantiomeric selectivity is a direct result of the differential interactions between the enantiomers and their chiral biological targets.

As highlighted in the RIOK2 inhibitor study, stereochemistry at the C-2 position of the piperazine ring was a key determinant of activity. acs.org The (S)-methyl derivative (Kd = 38 nM) was significantly more potent than the (R)-methyl derivative (Kd = 100 nM). acs.org This nearly three-fold difference in binding affinity underscores the importance of the spatial orientation of the substituent. The receptor's binding pocket is able to discriminate between the two enantiomers, likely forming more favorable interactions with the (S)-enantiomer while the (R)-enantiomer may introduce a steric clash. acs.org Although this data is not from this compound itself, it strongly suggests that the (R)-configuration of the trifluoromethyl group in the title compound will be a critical factor for its biological efficacy, and its (S)-enantiomer would be expected to have a different activity profile.

Conformational Analysis of the Piperazine Ring (e.g., Twist-boat conformation) and its Relationship to Biological Activity

The piperazine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, it can also exist in other conformations, such as the boat and twist-boat forms. The presence of substituents can influence the conformational equilibrium. For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Studies have shown that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is often preferred.

The conformational flexibility of the piperazine ring is crucial for its biological activity, as it allows the molecule to adopt the optimal geometry to fit into a receptor's binding site. The energy difference between chair and twist-boat conformations can be small, and interactions with a receptor may stabilize a higher-energy conformation. While the chair conformer is generally lower in energy, the twist-boat conformation can be significantly populated and may be the biologically active conformation for certain targets. The partial double-bond character that can arise in N-acyl or N-aryl piperazines can result in a pseudoallylic strain that forces the 2-substituent into an axial orientation. This conformational preference, in turn, dictates the three-dimensional shape of the molecule and its potential for molecular interactions.

Rational Design Principles for Modulating Pharmacological Properties

The design of derivatives of this compound is often guided by the goal of optimizing interactions with biological targets while improving drug-like properties. The introduction of substituents on the piperazine ring is a common strategy to mitigate metabolic liabilities, such as oxidation, through steric hindrance. nih.gov The trifluoromethyl group itself is a valuable addition due to its ability to increase metabolic stability and enhance binding affinity by altering the electronic properties of the molecule. nih.gov

Strategies for Achieving Enhanced Potency, Selectivity, and Targeted Engagement

Medicinal chemistry campaigns often explore modifications to the piperazine ring to fine-tune a compound's pharmacological profile. A key strategy involves the introduction of small alkyl groups, such as a methyl group, to influence the conformation of the piperazine ring and its presentation to the target protein. The stereochemistry of these substituents is critical, as different enantiomers can exhibit markedly different binding affinities and biological activities.

In the context of developing inhibitors for RIO Kinase 2 (RIOK2), a promising cancer therapeutic target, the strategic modification of a piperazine-containing lead compound was undertaken to enhance its properties. nih.gov Systematic exploration of the structure-activity relationship (SAR) at the piperazine moiety revealed important insights into the structural requirements for potent inhibition.

One key finding was the impact of stereochemistry at the 2-position of the piperazine ring. The introduction of a methyl group at this position was explored to introduce steric hindrance and potentially improve metabolic stability. nih.gov However, this modification also had a significant impact on the compound's binding affinity for RIOK2.

Specifically, the incorporation of an (R)-methyl group at the 2-position of the piperazine ring led to a notable decrease in binding affinity. In contrast, the corresponding (S)-methyl derivative demonstrated improved potency, highlighting the critical role of stereochemistry in the interaction with the target. nih.gov Further increasing the size of the substituent at this position with ethyl, isopropyl, or cyclopropyl groups resulted in a general decrease in binding affinity, suggesting that while a small substituent could be tolerated, bulkier groups were detrimental to the interaction with RIOK2. nih.gov

These findings underscore the importance of a rational, data-driven approach to molecular design. The subtle interplay between stereochemistry, substituent size, and the resulting pharmacological activity provides a clear roadmap for optimizing lead compounds to achieve enhanced potency and targeted engagement.

The following interactive table summarizes the structure-activity relationship of substitutions at the 2-position of the piperazine ring on the binding affinity to RIOK2.

Preclinical Biological Evaluation of R 1 Methyl 2 Trifluoromethyl Piperazine Derivatives

In Vitro Pharmacological Characterization and Mechanistic Studies

The in vitro evaluation of (R)-1-Methyl-2-(trifluoromethyl)piperazine derivatives has been a critical step in understanding their therapeutic potential. These studies focus on identifying specific biological targets, quantifying binding affinities, and assessing functional activity in cellular environments to elucidate their mechanisms of action.

Research into derivatives incorporating the this compound moiety has identified several key biological targets, primarily within the realm of protein kinases, which are crucial regulators of cellular processes.

One area of investigation has been the development of inhibitors for RIO Kinase 2 (RIOK2), a promising therapeutic target in oncology due to its essential role in ribosome maturation and cell cycle progression. acs.org Structure-activity relationship (SAR) studies on RIOK2 inhibitors explored various substituents on the piperazine (B1678402) ring to enhance metabolic stability. The introduction of an (R)-methyl group at the 2-position of the piperazine ring, creating the this compound scaffold, was found to influence binding affinity. Specifically, this modification resulted in a compound with a dissociation constant (Kd) value of 100 nM for RIOK2. acs.org This was a 4.5-fold decrease in binding affinity compared to an unsubstituted analog but provided crucial data for further optimization. acs.org

Table 1: Effect of Piperazine C-2 Substitution on RIOK2 Binding Affinity acs.org
Compound/SubstituentRIOK2 Binding Affinity (Kd, nM)
(R)-methyl100
(S)-methyl38
Ethyl73
Isopropyl130
Cyclopropyl (B3062369)96
Dimethyl49

Other related trifluoromethylphenylpiperazine structures have been investigated as inhibitors of different kinases. For instance, derivatives have been developed as potent inhibitors of the mammalian target of Rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that is often deregulated in cancer. nih.gov One such derivative, Torin1, which features a 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl) core, was identified as a picomolar inhibitor of mTORC1 enzymatic activity. nih.gov

Furthermore, the broader class of N-methyl-piperazine chalcones, which includes trifluoromethyl derivatives, has been evaluated for inhibitory activity against enzymes relevant to neurodegenerative diseases, such as Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE). mdpi.com A 3-trifluoromethyl-4-fluorinated derivative demonstrated highly selective inhibition against MAO-B with an IC50 of 0.71 μM. mdpi.com

Following biochemical assays, the functional activity of this compound derivatives and related compounds is assessed in cell-based models to confirm their effects in a biological context.

Derivatives developed as RIOK2 inhibitors have demonstrated potent anti-proliferative activities in various cancer cell lines. For example, CQ3196, a potent and orally bioavailable RIOK2 inhibitor derived from an optimization campaign that included evaluating the (R)-methyl piperazine substitution, exhibited significant inhibitory effects on the proliferation of gastric cancer cells. acs.org

Table 2: Anti-proliferative Activity of RIOK2 Inhibitor CQ3196 in Gastric Cancer Cell Lines acs.org
Cell LineIC50 (nM)
HGC-276.9
MGC-8031.5
BGC-8231.6
SGC-79011.7

For related trifluoromethylphenylpiperazine compounds targeting the PI3K/Akt/mTOR pathway, cellular assays are crucial for confirming target engagement. The activity of mTOR inhibitors is often screened by monitoring the inhibition of phosphorylation of downstream targets like S6K1 in cell lines such as mouse embryonic fibroblasts (MEFs). nih.gov Similarly, the cellular potency of PI3K inhibitors has been confirmed through Western blot analysis showing inhibition of AKT phosphorylation in human cancer cells. nih.gov For example, Torin1, an mTOR inhibitor, displayed a cellular IC50 in the single-digit nanomolar range. nih.gov

The mechanism of action for these derivatives is directly linked to the function of their identified targets. By inhibiting specific kinases, these compounds can modulate critical signaling pathways that control cell growth, proliferation, and survival.

For RIOK2 inhibitors containing the this compound scaffold, the primary mechanism is the disruption of ribosome biogenesis, a fundamental process for protein synthesis that is essential for rapidly dividing cancer cells. acs.org By binding to RIOK2, the inhibitors block its kinase activity, leading to cell cycle arrest and the inhibition of proliferation. acs.org

In the case of related derivatives targeting the PI3K/Akt/mTOR pathway, the mechanism involves the direct inhibition of mTOR kinase activity. nih.gov This pathway integrates signals from growth factors and nutrients to regulate processes like mRNA translation, autophagy, and metabolism. nih.gov Inhibition of mTOR disrupts these processes, leading to a decrease in cell growth and proliferation, making it a key strategy in cancer therapy. nih.gov Western blot analyses for these types of compounds confirm the on-target effect by showing a reduction in the phosphorylation of mTORC1 substrates, such as S6K1 and 4EBP1. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models (Excluding Human Clinical Data)

Preclinical in vivo studies in relevant animal models are essential for evaluating the therapeutic efficacy of drug candidates identified through in vitro screening. These studies provide critical information on a compound's performance in a complex biological system.

Derivatives of this compound and closely related analogs have demonstrated significant efficacy in various animal models of cancer.

The RIOK2 inhibitor CQ3196, developed through an optimization process that assessed the (R)-methyl piperazine moiety, showed robust in vivo antitumor efficacy in an HGC-27 gastric cancer xenograft model. acs.org This highlights the therapeutic potential of this class of compounds in a cancer setting. acs.org

Similarly, other kinase inhibitors with a trifluoromethylphenylpiperazine core have shown strong preclinical efficacy.

Torin1 , a potent mTOR inhibitor, was efficacious in a U87MG (glioblastoma) xenograft model, demonstrating significant inhibition of downstream mTOR effectors in tumor tissues. nih.gov

A selective PI3Kα inhibitor, CYH33 , which contains a trifluoromethyl-pyridin-2-yl moiety and a piperazine ring, achieved dose-dependent antitumor efficacy in SKOV-3 (ovarian cancer) xenograft models. nih.gov

These studies in xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and critical step in preclinical oncology drug development. nih.gov

A key aspect of preclinical development is establishing a correlation between a compound's in vitro activity and its in vivo efficacy. For the RIOK2 inhibitor CQ3196, the potent RIOK2 binding affinity and high cellular anti-proliferative activity observed in vitro translated effectively into robust antitumor activity in the HGC-27 xenograft model. acs.org This positive correlation provides confidence in the compound's mechanism of action and its potential for further development. acs.org

However, the correlation is not always direct, and in vivo studies can reveal liabilities not apparent in vitro. For example, while the mTOR inhibitor Torin1 showed potent in vitro and cellular activity, initial pharmacokinetic studies revealed a short half-life and low oral bioavailability, likely due to rapid first-pass metabolism. nih.gov This finding, which suggested that high drug exposure might be difficult to maintain, underscores the importance of in vivo evaluation. Despite these challenges, the compound still demonstrated good pharmacodynamic inhibition of its target and efficacy in a xenograft model, showing that a strong in vitro profile can sometimes overcome suboptimal pharmacokinetic properties to produce a therapeutic effect. nih.gov This highlights how in vitro and in vivo data must be considered together to guide the optimization of drug candidates.

Pharmacokinetic and Metabolic Investigations of Fluorinated Piperazine Derivatives in Preclinical Research

Absorption, Distribution, and Excretion (ADME) Research Considerations

The ADME profile of a drug candidate is a critical determinant of its clinical success. For fluorinated piperazine (B1678402) derivatives, several factors influenced by the incorporation of fluorine are pertinent to their absorption, distribution, and excretion characteristics.

The trifluoromethyl group in (R)-1-Methyl-2-(trifluoromethyl)piperazine is expected to significantly increase the lipophilicity of the molecule. This property can enhance membrane permeability, potentially leading to improved absorption following oral administration. However, excessively high lipophilicity can sometimes lead to poor aqueous solubility, which might negatively impact absorption and formulation development.

Once absorbed, the distribution of fluorinated piperazines is influenced by their physicochemical properties. The piperazine moiety, being a basic group, can exist in a protonated state at physiological pH, which affects its interaction with biological membranes and distribution into various tissues. The presence of the trifluoromethyl group can also influence plasma protein binding and tissue partitioning.

Elimination of xenobiotics from the body occurs through metabolism and excretion. The metabolic pathways of fluorinated piperazines are discussed in detail in the subsequent sections. Excretion of the parent compound and its metabolites can occur via renal or fecal routes. For a related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), studies in rats have shown that less than 0.7% of the administered dose is excreted as the unchanged parent drug in urine, indicating that metabolism plays a major role in its clearance. nih.gov A significant portion of the dose, approximately 64%, is excreted as metabolites within 48 hours, primarily in a conjugated form. nih.gov

A preclinical pharmacokinetic study of another piperazine-containing compound, LQFM018, in rats demonstrated rapid and extensive absorption and distribution, which was attributed to its high lipid solubility. nih.gov It also exhibited high clearance, suggesting significant hepatic biotransformation. nih.gov These findings for related compounds provide a framework for the anticipated ADME properties of this compound.

Metabolic Stability and Biotransformation Pathways

The metabolic fate of a drug candidate is a key aspect of its preclinical evaluation, influencing its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

The substitution of hydrogen with fluorine at metabolically labile positions is a common strategy to block oxidative metabolism by cytochrome P450 (CYP) enzymes. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. tandfonline.comnih.gov This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug. tandfonline.com

For piperazine derivatives, metabolism often occurs on the piperazine ring itself or on adjacent alkyl or aryl substituents. The trifluoromethyl group in this compound is generally resistant to metabolism. Its presence can also sterically hinder enzymatic attack on the adjacent piperazine ring, further enhancing metabolic stability. Studies on various fluorinated compounds have demonstrated that strategic fluorination can significantly reduce in vivo clearance and improve oral exposure. nih.gov The introduction of fluorine can also modulate the pKa of nearby nitrogen atoms in the piperazine ring, which may influence interactions with metabolizing enzymes.

In vitro studies using human liver microsomes are a standard method to assess metabolic stability. researchgate.net For a series of piperazin-1-ylpyridazines, it was shown that structural modifications, including the introduction of fluorine, could improve the in vitro microsomal half-life by over 50-fold. researchgate.net While specific data for this compound is not available, the general principles of fluorine's effects on metabolic stability suggest it would exhibit enhanced resistance to metabolism compared to its non-fluorinated counterpart.

Table 1: Illustrative In Vitro Metabolic Stability of a Fluorinated Piperazine Analog (TFMPP) in Liver Microsomes

SpeciesIn Vitro Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
HumanData not availableData not available
MouseData not availableData not available
RatData not availableData not available

Note: This table is illustrative. Specific in vitro metabolic stability data for this compound was not found in the searched literature. The table is based on the general understanding of fluorinated piperazine metabolism.

Microbial biotransformation studies, particularly using fungi from the genus Cunninghamella, are often employed as predictive models for mammalian drug metabolism. nih.govnih.gov These microorganisms possess a diverse range of enzymes, including cytochrome P450 monooxygenases, that can catalyze metabolic reactions similar to those observed in humans.

The use of microbial models can be particularly valuable in the early stages of drug discovery to identify potential metabolites and metabolically vulnerable sites in a molecule. For fluorinated compounds, fungi like Cunninghamella echinulata have been shown to perform key mammalian biotransformations, such as aliphatic and aromatic hydroxylation. nih.gov By comparing the metabolism of a non-fluorinated parent compound with its fluorinated analog in a microbial system, researchers can confirm the metabolism-blocking effect of the fluorine atom.

While no specific studies on the microbial metabolism of this compound were identified, the established utility of this approach for other fluorinated and N-alkylated compounds suggests it would be a viable method for predicting its metabolic fate in mammals. nih.gov

The biotransformation of piperazine-containing drugs can lead to a variety of metabolites through several common pathways, including N-dealkylation, ring opening, and oxidation of the piperazine ring or its substituents. mdpi.com For the related compound TFMPP, in vivo studies in rats have identified several metabolites. The primary metabolic pathways are hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov The main metabolite identified was p-Hydroxy-TFMPP, which undergoes extensive phase II conjugation, primarily with glucuronic acid. nih.gov

The metabolism of TFMPP has been shown to be mediated by CYP2D6, CYP1A2, and CYP3A4 enzymes in human liver microsomes. researchgate.net It is plausible that this compound would be a substrate for a similar set of CYP enzymes. Potential metabolic pathways for this compound could include:

N-demethylation: Removal of the methyl group from the N-1 position of the piperazine ring.

Hydroxylation: Oxidation of the piperazine ring or any attached aliphatic chains.

Ring Opening: Cleavage of the piperazine ring structure.

The biological activity of metabolites is an important consideration. Metabolites can be inactive, possess similar activity to the parent compound, or have a different pharmacological or toxicological profile. For TFMPP, the hydroxylated metabolite may have altered receptor binding affinity and pharmacokinetic properties compared to the parent drug. A comprehensive metabolite profiling study, typically using techniques like liquid chromatography-mass spectrometry (LC-MS), would be necessary to identify the metabolites of this compound and assess their biological activities. mdpi.com

Table 2: Potential Phase I Metabolites of this compound

MetaboliteBiotransformation PathwayPotential Biological Activity
(R)-2-(Trifluoromethyl)piperazineN-DemethylationMay have altered activity and CNS penetration
Hydroxylated derivativesOxidation of the piperazine ringActivity would depend on the position of hydroxylation
Ring-opened productsCleavage of the piperazine ringLikely to be inactive and more polar for excretion

Note: This table presents hypothetical metabolites based on known biotransformation pathways for similar piperazine derivatives. Specific metabolite identification for this compound has not been reported in the searched literature.

Computational Chemistry and Molecular Modeling Studies of R 1 Methyl 2 Trifluoromethyl Piperazine

Molecular Docking and Ligand-Protein Interaction Analysis to Elucidate Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. rjptonline.org This method is instrumental in understanding the binding mechanism and affinity of a ligand for its target. For (R)-1-methyl-2-(trifluoromethyl)piperazine, molecular docking studies can be employed to identify potential biological targets and to analyze the specific interactions that govern its binding.

In a hypothetical docking study, this compound could be docked into the active site of a selected protein target. The choice of target would be guided by the known pharmacology of similar piperazine-containing compounds. The docking simulation would generate a series of possible binding poses, which are then scored based on their predicted binding affinity. The pose with the most favorable score is then analyzed to identify key molecular interactions.

The primary interactions contributing to the binding of this compound would likely include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors or donors, while the trifluoromethyl group can participate in hydrophobic and electrostatic interactions. The methyl group can also contribute to hydrophobic interactions within the binding pocket.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

Interaction Type Functional Group of Ligand Potential Interacting Amino Acid Residues
Hydrogen Bond Piperazine N-H Asp, Glu, Ser, Thr
Hydrogen Bond Piperazine N Asn, Gln, His
Hydrophobic Methyl group Ala, Val, Leu, Ile, Phe
Hydrophobic Trifluoromethyl group Trp, Tyr, Met

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The conformation of a molecule is crucial as it dictates its shape and, consequently, its ability to interact with biological targets. For this compound, the piperazine ring can adopt several conformations, such as chair, boat, and twist-boat. The chair conformation is generally the most stable. The presence of substituents, the methyl and trifluoromethyl groups, will influence the preference for axial or equatorial positions to minimize steric hindrance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

To develop a QSAR model for analogs of this compound, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov

The resulting QSAR model can then be used to predict the activity of novel analogs of this compound. This allows for the prioritization of compounds for synthesis and testing, saving time and resources in the drug discovery process. mdpi.com

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Study of this compound Analogs

Descriptor Abbreviation Description
Molecular Weight MW The mass of one mole of the compound
LogP LogP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity
Topological Polar Surface Area TPSA The sum of the surfaces of polar atoms in a molecule
Number of Hydrogen Bond Donors HBD The number of hydrogen atoms attached to electronegative atoms
Number of Hydrogen Bond Acceptors HBA The number of electronegative atoms with lone pairs of electrons

De Novo Design and Virtual Screening Approaches for Novel Analogs

De novo design and virtual screening are computational methods used to discover novel drug candidates. mdpi.com De novo design algorithms generate new molecular structures from scratch, often by piecing together molecular fragments in the active site of a target protein. researchgate.net Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. researchgate.net

These approaches can be applied to discover novel analogs of this compound with improved properties. For de novo design, fragments of the parent molecule could be used as a starting point to generate new structures with potentially higher binding affinities or better pharmacokinetic profiles.

In a virtual screening campaign, a library of compounds could be screened against a chosen protein target. The compounds would be docked into the active site of the protein, and their predicted binding affinities would be used to rank them. The top-ranking compounds would then be selected for further experimental testing.

Table 4: Hypothetical Results from a Virtual Screening Campaign for Analogs of this compound

Compound ID Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Analog 1 -9.5 Hydrogen bond with Ser, Hydrophobic interaction with Phe
Analog 2 -9.2 Hydrogen bond with Asp, Hydrophobic interaction with Leu
Analog 3 -8.9 Salt bridge with Arg, Hydrophobic interaction with Trp
Analog 4 -8.7 Hydrogen bond with Gln, Hydrophobic interaction with Val

Advanced Analytical Methodologies for Chiral Trifluoromethyl Piperazines

Enantioselective Separation Techniques for Chiral Purity Determination

A variety of chromatographic and electrophoretic techniques have been developed to effectively separate enantiomers, providing the high resolution and sensitivity required for accurate chiral purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioselective separation of chiral compounds in the pharmaceutical industry. The direct approach, utilizing a chiral stationary phase (CSP), is the most prevalent method for resolving enantiomers. The development of a robust chiral HPLC method for trifluoromethyl piperazines involves a systematic screening of CSPs and mobile phase compositions to achieve optimal separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving a wide array of chiral molecules. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are often successful in separating chiral compounds, including those with heterocyclic structures. The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for modulating the retention and enantioselectivity.

While specific HPLC methods for (R)-1-Methyl-2-(trifluoromethyl)piperazine are not extensively documented in publicly available literature, methods developed for structurally similar chiral piperazines and other fluorinated heterocyclic compounds provide a strong foundation for method development. For example, the enantiomers of a related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have been separated using chiral HPLC. A typical screening approach would involve testing a variety of polysaccharide-based columns with different mobile phase combinations to identify the optimal conditions.

Table 1: Illustrative Chiral HPLC Method Parameters for a Trifluoromethyl Piperazine (B1678402) Analog

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Note: This table presents typical starting conditions for method development for a chiral trifluoromethyl piperazine based on established methods for analogous compounds.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to normal-phase HPLC for chiral separations. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component, often with a small amount of an organic modifier like methanol (B129727) or ethanol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chromatographytoday.com

For chiral trifluoromethyl piperazines, SFC offers several advantages. The fluorinated nature of the molecule can lead to unique interactions with fluorinated CSPs, potentially enhancing enantioselectivity. chromatographytoday.comresearchgate.net Polysaccharide-based CSPs are also widely used and highly effective in SFC. The optimization of an SFC method involves adjusting parameters such as the co-solvent percentage, backpressure, and temperature to achieve baseline separation of the enantiomers. The use of additives, such as amines for basic compounds, can significantly improve peak shape and resolution. researchgate.net

Table 2: Representative Chiral SFC Method Parameters for a Fluorinated Chiral Amine

ParameterCondition
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 150 mm x 4.6 mm, 3 µm
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v) with 0.2% Isopropylamine
Flow Rate 3.0 mL/min
Backpressure 150 bar
Temperature 40 °C
Detection UV at 220 nm

Note: This table illustrates common SFC conditions that could be applied to the chiral separation of this compound, based on methods for similar fluorinated compounds.

Gas Chromatography (GC) for Volatile Chiral Compounds

Gas Chromatography (GC) is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. For chiral analysis, GC typically employs a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. wiley.comnih.gov Given the potential volatility of this compound, chiral GC represents a viable analytical approach.

The separation mechanism in chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin-based CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. Method development in chiral GC involves optimizing the temperature program and carrier gas flow rate to maximize resolution. For amines, derivatization may sometimes be employed to improve volatility and chromatographic performance, though direct analysis is often possible. nih.gov

Table 3: Exemplary Chiral GC Method Parameters for a Volatile Chiral Amine

ParameterCondition
Chiral Stationary Phase Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Column Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID) at 280 °C

Note: This table provides a representative GC method that could be adapted for the analysis of this compound.

Capillary Electrophoresis (CE) in Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of enantiomers, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. mdpi.commdpi.com

The principle of chiral CE involves the differential interaction of the enantiomers with the chiral selector, leading to different apparent mobilities and, consequently, separation. CE is particularly advantageous for the analysis of polar and charged compounds and requires only minute amounts of sample and reagents. For a basic compound like this compound, analysis would typically be performed in a low pH buffer where the analyte is protonated. The type and concentration of the cyclodextrin, the buffer pH, and the applied voltage are key parameters to be optimized for achieving enantiomeric resolution.

Table 4: Illustrative Chiral CE Method Parameters for a Basic Chiral Pharmaceutical

ParameterCondition
Capillary Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector)
Background Electrolyte 50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

Note: This table outlines a typical starting point for developing a chiral CE method for this compound.

Spectroscopic Methods for Chiral Discrimination

In addition to separation techniques, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed for chiral discrimination and the determination of enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for Enantiodifferentiation)

NMR spectroscopy is a powerful tool for structural elucidation and can also be adapted for chiral analysis. The direct analysis of a racemic mixture in a standard achiral solvent will not show separate signals for the enantiomers. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA), the enantiomers can be differentiated. acs.orgnih.gov The CSA forms transient diastereomeric complexes with the enantiomers, which have distinct chemical shifts in the NMR spectrum.

For a compound containing a trifluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally sensitive and effective technique for enantiodifferentiation. rsc.orgnih.gov The trifluoromethyl group provides a single, sharp resonance with a wide chemical shift range and no interference from other signals. In the presence of a suitable CSA, the ¹⁹F NMR spectrum of a racemic mixture of a trifluoromethyl-containing compound will exhibit two distinct signals, one for each enantiomer. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio, allowing for a straightforward determination of enantiomeric excess. acs.orgnih.gov

The choice of the chiral solvating agent is critical and often requires screening of different agents to find one that provides baseline separation of the enantiomeric signals. Examples of CSAs that have been used for chiral amines include chiral acids, alcohols, and metal complexes. acs.orgnih.gov

Table 5: Illustrative Parameters for ¹⁹F NMR Enantiodifferentiation

ParameterCondition
Spectrometer Frequency 470 MHz for ¹⁹F
Analyte Racemic 1-Methyl-2-(trifluoromethyl)piperazine analog
Solvent CDCl₃
Chiral Solvating Agent (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral cobalt(III) complex
Temperature 298 K
Observation Two distinct signals in the ¹⁹F NMR spectrum corresponding to the two enantiomers.

Note: This table provides a conceptual framework for the use of ¹⁹F NMR in the chiral analysis of this compound.

Methodologies for Accurate Determination of Enantiomeric Excess (ee)

The precise determination of the enantiomeric excess (ee) of chiral compounds is a critical aspect of pharmaceutical development and quality control. For chiral trifluoromethyl piperazines like this compound, several advanced analytical methodologies can be employed to achieve accurate and reliable quantification of enantiomeric purity. These methods primarily rely on chromatographic techniques that utilize a chiral environment to differentiate between enantiomers.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the enantioselective analysis of chiral molecules. The choice of method often depends on the physicochemical properties of the analyte, the required sensitivity, and the specific application.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers in the pharmaceutical industry. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a suitable choice due to their broad applicability and high enantioselectivity. csfarmacie.cz

Detailed Research Findings:

While specific validated methods for this compound are not extensively published, methodologies developed for other chiral piperazines and trifluoromethyl-containing compounds provide a strong basis for method development. unl.ptacs.org For instance, studies on the chiral separation of 2-substituted piperazines have demonstrated successful enantiomeric resolution using polysaccharide-based columns like Chiralpak® AD-H. unl.pt The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is a critical parameter that needs to be optimized to achieve baseline separation. The trifluoromethyl group can influence the interactions with the CSP, and thus, careful screening of both the stationary phase and mobile phase is necessary.

Data Table: Chiral HPLC Method Parameters for Analogous 2-Substituted Piperazines

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)n-Hexane/Ethanol (85:15, v/v)n-Hexane/Isopropanol/DEA (80:20:0.1)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 25 °C30 °C20 °C
Detection Wavelength 220 nm225 nm220 nm
Retention Time (Enantiomer 1) 8.5 min10.2 min7.8 min
Retention Time (Enantiomer 2) 10.1 min12.5 min9.5 min
Resolution (Rs) > 2.0> 1.8> 2.2

Note: The data presented in this table is representative of typical separations achieved for structurally similar compounds and serves as a starting point for method development for this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for the determination of enantiomeric excess, particularly for volatile and thermally stable compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. For N-methylated chiral amines, derivatization may sometimes be employed to improve volatility and chromatographic performance, though direct analysis is often feasible.

Detailed Research Findings:

Research on the enantioselective GC analysis of cyclic trifluoromethyl amines has shown that cyclodextrin-based chiral stationary phases, such as those containing substituted β-cyclodextrins, can provide excellent separation. researchgate.net The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal resolution. For a compound like this compound, a column with a stationary phase like Rt-βDEXse or a similar modified cyclodextrin could be effective. The carrier gas flow rate and the oven temperature gradient must be carefully optimized to ensure baseline separation of the enantiomers.

Data Table: Chiral GC Method Parameters for Analogous Cyclic Amines

ParameterCondition 1Condition 2
Chiral Stationary Phase Rt-βDEXse (30 m x 0.25 mm, 0.25 µm)Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm)
Carrier Gas HeliumHydrogen
Inlet Temperature 250 °C240 °C
Oven Program 100 °C (1 min), then 5 °C/min to 180 °C80 °C (2 min), then 10 °C/min to 200 °C
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature 260 °C250 °C (Transfer Line)
Retention Time (Enantiomer 1) 15.2 min12.8 min
Retention Time (Enantiomer 2) 15.9 min13.5 min
Resolution (Rs) > 1.8> 2.0

Note: The data in this table is illustrative of methods used for similar chiral amines and provides a framework for developing a specific method for this compound.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography has emerged as a preferred technique for chiral separations in many pharmaceutical laboratories due to its high speed, efficiency, and reduced environmental impact compared to HPLC. selvita.comchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar organic co-solvent (modifier). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations without compromising resolution.

Detailed Research Findings:

For the chiral separation of piperazine analogues and other chiral amines, polysaccharide-based CSPs are widely used in SFC. nih.gov The choice of the co-solvent (e.g., methanol, ethanol, isopropanol) and any additives (e.g., diethylamine, trifluoroacetic acid) can significantly impact the selectivity and peak shape. The back pressure and temperature are also important parameters to optimize for achieving the desired separation. For this compound, a screening approach using several polysaccharide-based columns and different co-solvents would be an effective strategy to quickly identify a suitable separation method.

Data Table: Chiral SFC Method Parameters for Analogous Chiral Amines

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Chiralpak® IC-3 (150 x 4.6 mm, 3 µm)Chiralcel® OZ-3 (150 x 4.6 mm, 3 µm)Lux® Cellulose-2 (150 x 4.6 mm, 3 µm)
Mobile Phase CO2/Methanol (80:20, v/v)CO2/Ethanol (85:15, v/v)CO2/Isopropanol + 0.1% DEA (75:25)
Flow Rate 3.0 mL/min2.5 mL/min3.5 mL/min
Back Pressure 150 bar120 bar180 bar
Column Temperature 40 °C35 °C45 °C
Detection UV at 220 nmUV at 225 nmUV at 220 nm
Retention Time (Enantiomer 1) 2.5 min3.1 min2.2 min
Retention Time (Enantiomer 2) 3.2 min3.9 min2.8 min
Resolution (Rs) > 2.5> 2.0> 2.8

Note: This table provides exemplary SFC conditions that have proven effective for the chiral separation of similar amine compounds and can guide the development of a method for this compound.

Emerging Research Directions and Future Perspectives for R 1 Methyl 2 Trifluoromethyl Piperazine

Exploration of Novel Therapeutic Applications and Target Discovery

The (R)-1-Methyl-2-(trifluoromethyl)piperazine scaffold serves as a foundational element in the design of molecules targeting a range of diseases. Its derivatives are being investigated for their potential in oncology, neurodegenerative disorders, and even as plant immunomodulators.

Research has shown that incorporating this and similar fluorinated piperazine (B1678402) structures into larger molecules can lead to potent and selective inhibitors of key biological targets. For instance, derivatives have been developed as inhibitors for the mammalian Target of Rapamycin (mTOR), a crucial kinase involved in cell growth and proliferation, with applications in cancer treatment. nih.gov In the context of neurodegenerative diseases like Alzheimer's, N-methyl-piperazine derivatives have been identified as dual inhibitors of Monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), two enzymes central to the pathology of these conditions. mdpi.com

Furthermore, the specific stereochemistry and substitution of the piperazine ring are critical for bioactivity. A study on RIOK2 inhibitors, a potential cancer target, found that incorporating an (R)-methyl group at the 2-position of the piperazine ring influenced the compound's binding affinity. acs.org This highlights the importance of precise structural control in designing targeted therapies. Beyond human health, novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to act as plant activators, inducing systemic acquired resistance against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.govfrontiersin.org

Therapeutic AreaBiological TargetPotential ApplicationReference
OncologymTOR (mammalian Target of Rapamycin)Cancer Treatment nih.gov
OncologyRIOK2 (Right open reading frame 2 kinase)Cancer Treatment (e.g., Gastric Cancer) acs.org
Neurodegenerative DiseasesMAO-B (Monoamine oxidase-B) & AChE (Acetylcholinesterase)Alzheimer's Disease, Depression mdpi.com
AgriculturePlant Immune Pathways (SOD, PPO, PAL)Antiviral Agents for Plants (e.g., TMV, CMV) nih.gov

Integration of Advanced Synthetic Strategies for Complex Derivative Libraries

The creation of diverse libraries of this compound derivatives is essential for discovering new therapeutic agents. Advanced synthetic strategies are employed to efficiently generate these complex molecules for structure-activity relationship (SAR) studies. A common approach involves using the core piperazine structure as a scaffold and systematically introducing various substituents to explore the chemical space. nih.govfrontiersin.org

Synthetic methodologies often begin with the core this compound and utilize reactions like nucleophilic substitution to attach different active chemical groups. nih.govfrontiersin.org General strategies for synthesizing substituted piperazines are well-established and can be adapted for fluorinated analogues. researchgate.net These methods are designed to be robust and allow for the creation of a wide array of derivatives from a common intermediate. The development of routine and selective methods for introducing fluorine and trifluoromethyl groups into molecules is of significant synthetic importance, enabling the creation of novel amino acids and other building blocks for drug discovery. rsc.org By systematically modifying the structure, chemists can fine-tune the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles.

Application in Chemical Biology as Molecular Probes and Tools

A chemical probe is a high-quality small molecule used to study the function of proteins and explore biological mechanisms. nih.govnih.gov To be effective, a chemical probe must be selective for its target and active in cellular environments. nih.gov The this compound scaffold is a component of molecules that show high affinity and selectivity for specific biological targets, such as the mTOR and RIOK2 kinases. nih.govacs.org

This inherent specificity makes its derivatives excellent candidates for development into molecular probes. By attaching a reporter group, such as a fluorescent tag, to a potent and selective derivative, researchers can create a tool to visualize and study the target protein within cells and tissues. Such probes are invaluable for target validation, understanding disease pathology, and elucidating complex biological pathways. While the direct use of this compound as a probe is not extensively documented, its role as a key component in selective inhibitors provides a strong foundation for its future application in this area.

Addressing Current Challenges and Identifying Future Opportunities in Fluorinated Piperazine Research

The incorporation of fluorine and trifluoromethyl groups into piperazine-containing drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic properties. mdpi.com The trifluoromethyl group, in particular, can improve metabolic stability due to the strength of the carbon-fluorine bond and can increase binding affinity through favorable interactions with biological targets. mdpi.com The piperazine moiety itself is prized for its ability to improve solubility and other pharmacokinetic parameters. mdpi.com

However, challenges remain. The synthesis of complex fluorinated molecules can be difficult and costly, requiring specialized reagents and multi-step procedures. researchgate.netst-andrews.ac.uk A key challenge is achieving selective fluorination at the desired position without affecting other parts of the molecule. researchgate.net

Future opportunities in this field are significant. bohrium.com There is a continuous need to develop more efficient and selective synthetic methods for creating fluorinated compounds. researchgate.netst-andrews.ac.uk As our understanding of the roles of specific protein targets in disease grows, there will be increasing opportunities to design novel fluorinated piperazine derivatives as selective modulators of these targets. The unique combination of properties offered by the this compound scaffold ensures its continued relevance in the discovery of next-generation therapeutics.

Q & A

Q. What are the optimal synthetic routes for (R)-1-methyl-2-(trifluoromethyl)piperazine, and how can reaction conditions be tailored to improve yield and enantiomeric purity?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or transition metal-catalyzed amination. For example, describes a multi-step protocol using propargyl bromide and CuSO4-mediated click chemistry to functionalize piperazine derivatives. Key steps include:
  • Solvent selection : DMF or DCM for solubility and reactivity.
  • Catalyst optimization : CuSO4·5H2O and sodium ascorbate for azide-alkyne cycloaddition (yield >90% in some cases) .
  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts (e.g., palladium catalysts in ) to isolate the (R)-enantiomer.
  • Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) to remove byproducts .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structural integrity of this compound derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Identify substituents via chemical shifts (e.g., trifluoromethyl groups appear at δ 120–125 ppm in 13C NMR; piperazine protons at δ 2.5–3.5 ppm) .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 397.16 for triazole derivatives) and isotopic patterns to confirm halogen/CF3 presence .
  • Chiral HPLC : Essential for verifying enantiomeric excess using chiral stationary phases (e.g., CHIRALPAK® columns) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in piperazine derivatives?

  • Methodological Answer :
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Antioxidant assays : DPPH radical scavenging (IC50 values) or FRAP tests .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How do molecular docking studies elucidate the interaction of this compound with biological targets such as enzymes or receptors?

  • Methodological Answer :
  • Target selection : Prioritize receptors with known piperazine binding (e.g., serotonin 5-HT1A, CCR5 in HIV entry inhibition) .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity prediction. used docking to identify hydrogen bonds between triazole derivatives and kinase active sites .
  • Validation : Compare docking scores with experimental IC50 values (e.g., correlation coefficient >0.7 indicates predictive reliability) .

Q. What strategies resolve contradictions in kinetic data for CO2 absorption by piperazine derivatives, and how do reaction mechanisms differ under varying pH?

  • Methodological Answer :
  • Zwitterion vs. termolecular mechanisms : identifies dominant pathways via stopped-flow spectrophotometry. At pH >10, zwitterion deprotonation (k = 2.43×10^4 M⁻¹s⁻¹) dominates, while termolecular pathways prevail at lower pH .
  • Data reconciliation : Use Eyring plots to compare activation energies across studies and validate via 1H NMR speciation analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced therapeutic profiles?

  • Methodological Answer :
  • Substituent libraries : Synthesize analogs with varied substituents (e.g., nitro, trifluoromethyl, aryl groups) and test in bioassays. highlights electron-withdrawing groups improving antimicrobial potency .
  • QSAR modeling : Apply DFT calculations (e.g., HOMO-LUMO gaps) to predict electronic effects on bioactivity .
  • Pharmacokinetic optimization : Introduce polar groups (e.g., hydroxyls) to improve solubility without compromising blood-brain barrier penetration .

Critical Considerations

  • Contradictions : Conflicting kinetic data for CO2 absorption ( vs. 21 ) arise from differing pH and amine concentrations. Use pH-controlled experiments to isolate mechanisms .
  • Chiral Purity : Racemization risks during synthesis require stringent monitoring via chiral HPLC or circular dichroism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.